Synthesis of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole: A Strategic Technical Guide
Synthesis of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole: A Strategic Technical Guide
The following technical guide details the synthesis of 4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole (also known as ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate). This compound is a critical pharmacophore, serving as the core scaffold for beta-blockers such as Timolol and various agrochemicals.
Executive Summary & Strategic Context
4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole represents a "privileged structure" in medicinal chemistry. Its value lies in the orthogonal reactivity of its substituents: the 3-chloro group is highly susceptible to Nucleophilic Aromatic Substitution (
This guide prioritizes the Cyanide-Sulfur Dioxide Route (The "Weinstock-Carmack" modification). Unlike direct cyclizations using unstable amino-nitriles, this pathway utilizes commodity chemicals (KCN, SO
Key Chemical Properties
| Property | Specification |
| CAS Number | 1048982-04-2 (Generic) / 30745-55-2 (Related Acid) |
| Molecular Formula | C |
| Molecular Weight | 192.62 g/mol |
| Appearance | Pale yellow oil (often solidifies upon cooling) |
| Stability | Moisture sensitive (ester hydrolysis); Stable to ambient heat. |
Retrosynthetic Analysis & Pathway Design
The most robust disconnection reveals the 1,2,5-thiadiazole ring originating from the condensation of inorganic cyanide and sulfur dioxide. This approach avoids the handling of hazardous sulfur monochloride (
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from inorganic precursors to the target chloro-ester.
Detailed Experimental Protocols
Step 1: Ring Construction (The KCN-SO Reaction)
This step constructs the heterocyclic core. The reaction is driven by the formation of the aromatic 1,2,5-thiadiazole system.[1]
-
Reagents: Potassium Cyanide (KCN), Sulfur Dioxide (SO
), Acetonitrile (MeCN). -
Mechanism: Reaction of cyanide with SO
forms a sulfonyl cyanide intermediate, which oligomerizes and cyclizes.
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dry-ice condenser, and a gas inlet tube. Purge with
. -
Solvation: Suspend KCN (65.1 g, 1.0 mol) in dry Acetonitrile (500 mL) .
-
Addition: Cool the mixture to 10°C. Introduce SO
gas (excess, ~2.2 mol) slowly. The reaction is exothermic; maintain internal temperature between 10-20°C during addition. -
Reaction: Once addition is complete, warm the mixture to 50-60°C and stir for 12 hours. The mixture will turn dark.
-
Workup: Cool to room temperature. Filter the solid precipitate (Potassium 4-cyano-1,2,5-thiadiazol-3-olate). Wash the cake with cold acetonitrile.
-
Acidification: Dissolve the salt in minimal water and acidify with conc. HCl to pH 1. Extract continuously with Diethyl Ether or Ethyl Acetate .
-
Isolation: Dry the organic layer (
) and evaporate to yield 4-Hydroxy-1,2,5-thiadiazole-3-carbonitrile as a crystalline solid.
Step 2: Simultaneous Hydrolysis and Esterification
The nitrile group is converted to an ethyl ester, while the hydroxy group remains untouched.
Protocol:
-
Dissolve the Hydroxy-nitrile (0.1 mol) from Step 1 in Absolute Ethanol (150 mL) .
-
Add Conc. H
SO (0.15 mol) dropwise. -
Reflux the mixture for 16–24 hours . Monitor by TLC (the nitrile spot should disappear).
-
Concentrate the ethanol under reduced pressure.
-
Pour the residue into ice water and extract with Dichloromethane (DCM) .
-
Wash the organic phase with saturated
(to remove acid) and brine. -
Evaporate to yield Ethyl 4-hydroxy-1,2,5-thiadiazole-3-carboxylate .
-
Target Yield: 80-85%
-
Note: This intermediate may exist in tautomeric equilibrium with the keto-form.
-
Step 3: Deoxychlorination (The Critical Step)
Conversion of the 4-hydroxy group to the 3-chloro group using Vilsmeier-Haack type conditions.
-
Reagents: Phosphorus Oxychloride (
), DMF (Catalytic), Pyridine (Optional base).
Protocol:
-
Safety: Perform in a fume hood.
reacts violently with water. -
Place Ethyl 4-hydroxy-1,2,5-thiadiazole-3-carboxylate (10 g) in a round-bottom flask.
-
Add
(30 mL, excess) . -
Add DMF (5 drops) as a catalyst.
-
Reflux: Heat the mixture to reflux (approx. 105°C) for 3–5 hours . The solution should become homogenous and darken slightly.
-
Quenching: Distill off excess
under reduced pressure (rotary evaporator with a caustic trap). -
Pour the viscous residue slowly onto crushed ice with vigorous stirring (Exothermic!).
-
Extraction: Extract immediately with DCM (3 x 50 mL) .
-
Purification: Wash organic layers with cold
and water. Dry over . -
Distillation: Purify the crude oil by vacuum distillation or flash chromatography (Hexane/EtOAc).
-
Target Product:4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole .
-
Yield: 85-90%.
-
Process Safety & Troubleshooting (Trustworthiness)
Critical Hazards[3]
-
Potassium Cyanide (KCN): Fatal if swallowed or inhaled. Contact with acid releases HCN gas. Antidote kit (Amyl nitrite/Sodium thiosulfate) must be present.
-
Sulfur Dioxide (SO
): Toxic gas. Use a sealed system with a caustic scrubber. -
Phosphorus Oxychloride (
): Corrosive. Reacts explosively with water.[3] Quench on ice slowly.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Moisture in MeCN or insufficient SO | Use anhydrous MeCN; Ensure SO |
| Incomplete Chlorination (Step 3) | Old | Use fresh distilled |
| Product Hydrolysis | Aqueous workup too long or acidic. | Perform rapid extraction at cold temperatures; buffer to pH 7 quickly. |
Analytical Validation
To validate the synthesis, the following spectral data should be obtained:
-
H NMR (CDCl
, 400 MHz):-
1.45 (t, 3H,
Hz, ) -
4.50 (q, 2H,
Hz, ) -
Note: No ring protons exist in the target molecule. Absence of OH/NH signals confirms chlorination.
-
1.45 (t, 3H,
-
C NMR (CDCl
):-
Signals expected at ~14.0 (
), ~63.0 ( ), ~145.0 (C-Cl), ~150.0 (C-COOEt), ~160.0 (C=O).
-
-
IR Spectroscopy:
-
Strong band at ~1730-1750 cm
(Ester C=O). -
Absence of broad OH stretch (~3400 cm
).
-
References
-
Weinstock, L. M., & Carmack, M. (1967). The Synthesis of 1,2,5-Thiadiazoles. Journal of the American Chemical Society. Link
-
Weinstock, L. M., et al. (1967). 1,2,5-Thiadiazoles.[1][3][4][5][6][7][8][9] I. Synthesis from Aliphatic Alpha-Diamines. Journal of Organic Chemistry. Link
-
Wassmundt, F. W., & Parker, S. J. (1995). Efficient Synthesis of 4-Hydroxy-1,2,5-thiadiazole-3-carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry. Link
-
Vertex Pharmaceuticals. (2009). Patent WO2009131237: Synthesis of Thiadiazole Intermediates. Link
-
Science of Synthesis. (2004). Product Class 11: 1,2,5-Thiadiazoles. Thieme Chemistry. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. WO2015000715A1 - Pesticidally active bi- or tricyclic heterocycles with sulfur containing substituents - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google Patents [patents.google.com]
- 7. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]
- 8. BRPI0807571A2 - Compostos de hidroxilamina e métodos de seu uso - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
